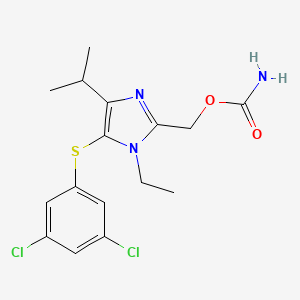
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with specific molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the carbamoyloxymethyl group, and attachment of the 3,5-dichlorophenylthio moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
These derivatives are often studied for their enhanced biological activity or improved chemical stability .
Scientific Research Applications
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with proteins and enzymes.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-1-(5,6-dihydro-6-oxopyridin-3-ylmethyl)-4-isopropyl-1H-imidazole
- 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-1-(4-pyridinylmethyl)-4-isopropyl-1H-imidazole
Uniqueness
Compared to similar compounds, 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole stands out due to its unique combination of functional groups and molecular structure. This uniqueness allows it to interact with specific molecular targets more effectively, making it a valuable compound in scientific research.
Biological Activity
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This article aims to detail the biological activity of this compound, emphasizing its antitumor potential, mechanisms of action, and comparative efficacy against other known agents.
Antitumor Activity
Recent studies have highlighted the antitumor properties of imidazole derivatives, including the compound . For instance, a study evaluating various imidazole derivatives found that certain structures exhibited significant antiproliferative activity against cancer cell lines such as A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells.
Case Study: Antiproliferative Effects
In vitro assays demonstrated that this compound induced apoptosis in cancer cells. The mechanism involved upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2. The compound's IC50 values were comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX), indicating its potential as a therapeutic agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Carbamoyloxymethyl... | 18.53 | A549 |
| 5-FU | 20.00 | A549 |
| MTX | 25.00 | A549 |
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, it was noted that treatment with the compound resulted in:
- Increased Expression of Bax : Leading to enhanced apoptosis.
- Decreased Expression of Bcl-2 : Reducing cell survival signals.
- Activation of Caspase Pathways : Indicating the initiation of programmed cell death.
Comparative Efficacy
When compared to other imidazole derivatives, this compound exhibited superior activity against tumor cells while maintaining lower toxicity towards normal cells. This selectivity is critical for developing safer cancer therapies.
Table: Comparative Antitumor Activity
| Compound | IC50 (µM) | Selectivity Index (Normal vs Tumor Cells) |
|---|---|---|
| 2-Carbamoyloxymethyl... | 18.53 | 23–46 |
| Other Imidazole Derivatives | Varies | Varies |
| 5-FU | 20.00 | Lower |
Properties
CAS No. |
178979-42-5 |
|---|---|
Molecular Formula |
C16H19Cl2N3O2S |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-4-21-13(8-23-16(19)22)20-14(9(2)3)15(21)24-12-6-10(17)5-11(18)7-12/h5-7,9H,4,8H2,1-3H3,(H2,19,22) |
InChI Key |
DZDBFTOJTKMPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















